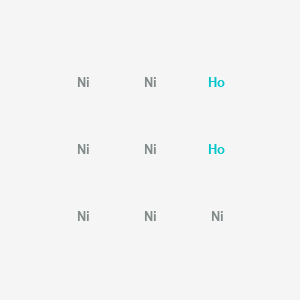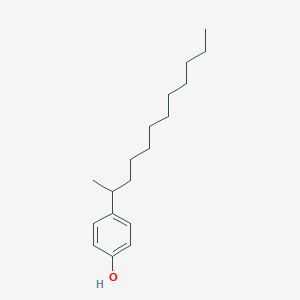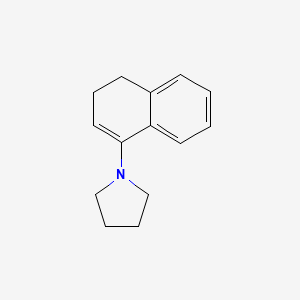
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sec-butylamino group and a thymyloxy group attached to a propanol backbone, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves several steps, typically starting with the preparation of the sec-butylamino and thymyloxy intermediates. The reaction conditions often include the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sec-butylamino or thymyloxy groups are replaced by other functional groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino group may facilitate binding to these targets, while the thymyloxy group could influence the compound’s overall activity and stability. The pathways involved in its action may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(sec-Butylamino)-3-(thymyloxy)-2-propanol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
sec-Butylamine: A primary amine with similar structural features but lacking the thymyloxy group.
Thymol derivatives: Compounds containing the thymyloxy group but with different amine functionalities. The uniqueness of this compound lies in its specific combination of these groups, which may confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications
Propriétés
Numéro CAS |
20041-33-2 |
|---|---|
Formule moléculaire |
C17H30ClNO2 |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
1-(butan-2-ylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-14(5)18-10-15(19)11-20-17-9-13(4)7-8-16(17)12(2)3;/h7-9,12,14-15,18-19H,6,10-11H2,1-5H3;1H |
Clé InChI |
ITGGKXFAEJNMJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCC(COC1=C(C=CC(=C1)C)C(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)






